4-(3-Bromo-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
4-(3-Bromo-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a bromopyridine moiety and a quinolinecarbonitrile core
Preparation Methods
The synthesis of 4-(3-Bromo-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromopyridine moiety: This can be achieved by bromination of pyridine derivatives under controlled conditions.
Construction of the quinolinecarbonitrile core: This involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the formation of the desired quinoline structure.
Final assembly: The bromopyridine and quinolinecarbonitrile fragments are then coupled together using appropriate reagents and conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-(3-Bromo-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Bromo-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The quinolinecarbonitrile core can intercalate with DNA or interact with proteins, affecting cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
4-(3-Bromo-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be compared with similar compounds such as:
4-(3-Bromo-4-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound has a carboxylate group instead of a carbonitrile group, which can affect its reactivity and biological activity.
(3-Bromo-4-pyridinyl)methanol: This simpler compound lacks the quinolinecarbonitrile core and has different chemical properties and applications.
{[4-(3-Bromo-4-pyridinyl)-2-{[(2-methyl-2-propanyl)oxy]carbonyl}-1,2-oxazinan-4-yl]oxy}acetic acid: This compound has an oxazinan ring and an acetic acid moiety, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C18H18BrN3O |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H18BrN3O/c1-10-12(8-20)16(11-4-5-21-9-13(11)19)17-14(22-10)6-18(2,3)7-15(17)23/h4-5,9,16,22H,6-7H2,1-3H3 |
InChI Key |
YQCNZETUTSVTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=NC=C3)Br)C#N |
Origin of Product |
United States |
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